1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine
CAS No.:
Cat. No.: VC13562722
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClF3N |
|---|---|
| Molecular Weight | 223.62 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 |
| Standard InChI Key | CAXPJHJRFCAJOV-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N |
| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (C₉H₉ClF₃N) has a molecular weight of 223.62 g/mol and a density of 1.18 g/cm³ . The IUPAC name, 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine, reflects its substitution pattern: a chlorine atom at the phenyl ring’s 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethanamine group introduces chirality, with enantiomers exhibiting distinct biological activities .
Structural Analysis
The compound’s aromatic ring adopts a planar geometry, with substituents influencing electron distribution. The -CF₃ group’s strong electron-withdrawing effect reduces ring electron density, enhancing resistance to electrophilic substitution. Chlorine’s inductive effect further polarizes the ring, creating regions of high reactivity for nucleophilic attack.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClF₃N | |
| Molecular Weight (g/mol) | 223.62 | |
| Boiling Point (°C) | 184.1 (at 760 mmHg) | |
| Flash Point (°C) | 72.2 | |
| Vapor Pressure (mmHg) | 0.746 (at 25°C) |
Synthesis and Optimization
Diazotization-Amination Route
A common synthesis involves diazotization of 3-chloro-5-(trifluoromethyl)aniline using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C, followed by reaction with ethylamine. This method yields 60–70% purity, requiring column chromatography for refinement.
Catalytic Amination
Alternative approaches employ palladium catalysts to couple 3-chloro-5-(trifluoromethyl)phenyl bromide with ethanamine. This method achieves higher yields (85–90%) but requires anhydrous conditions and elevated temperatures (80–100°C) .
Reaction Scheme:
Biological Activity and Applications
Enzyme Inhibition
The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In Bacillus subtilis, derivatives inhibit Sfp phosphopantetheinyl transferase (PPTase), disrupting fatty acid synthesis .
Agrochemical Intermediates
Chiral analogs serve as precursors to fungicides like fluazinam. The -CF₃ group improves photostability and bioavailability, critical for field applications .
Comparative Analysis of Analogues
Table 2: Structural Analogues and Properties
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (R)-1-(3-CF₃-phenyl)ethanamine | C₉H₁₀F₃N | 0.89 |
| 4-Chloro-2-(trifluoromethyl)benzylamine | C₈H₈ClF₃N | 0.78 |
Future Directions
Asymmetric Synthesis
Developing enantioselective routes using chiral catalysts (e.g., BINAP-Pd complexes) could improve yield and purity of (S)-enantiomers for pharmaceutical use .
Green Chemistry
Investigating solvent-free amination or biocatalytic methods may reduce environmental footprint .
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